![molecular formula C16H14N4O4 B2419317 1-{[(二甲氨基)羰基]氧基}-6-硝基-2-苯基-1H-1,3-苯并咪唑 CAS No. 860609-03-6](/img/structure/B2419317.png)
1-{[(二甲氨基)羰基]氧基}-6-硝基-2-苯基-1H-1,3-苯并咪唑
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{[(dimethylamino)carbonyl]oxy}-6-nitro-2-phenyl-1H-1,3-benzimidazole is a complex organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
科学研究应用
1-{[(dimethylamino)carbonyl]oxy}-6-nitro-2-phenyl-1H-1,3-benzimidazole has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its derivatives are investigated for their potential as enzyme inhibitors and receptor modulators.
Medicine: The compound and its analogs are explored for their antimicrobial, anticancer, and anti-inflammatory properties.
Industry: It is used in the development of new materials and as a precursor for various chemical processes.
作用机制
Target of Action
The primary targets of this compound are yet to be fully identified. It is known that benzimidazole derivatives have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
It is known that benzimidazole derivatives interact with their targets in a variety of ways, often resulting in changes to the target’s function . The compound’s interaction with its targets is likely influenced by its chemical structure, including the presence of the dimethylamino carbonyl oxy group and the nitro group on the benzimidazole ring.
Biochemical Pathways
Given the broad range of biological activities associated with benzimidazole derivatives, it is likely that this compound affects multiple pathways .
Result of Action
Given the broad range of biological activities associated with benzimidazole derivatives, it is likely that this compound has multiple effects at the molecular and cellular level .
准备方法
The synthesis of 1-{[(dimethylamino)carbonyl]oxy}-6-nitro-2-phenyl-1H-1,3-benzimidazole typically involves multi-step organic reactions. One common synthetic route includes the nitration of 2-phenyl-1H-benzimidazole followed by the introduction of the dimethylamino carbonyl group through a carbamoylation reaction. The reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific solvents to ensure the desired product yield and purity.
Industrial production methods may involve optimizing these reactions for large-scale synthesis, including the use of continuous flow reactors and automated systems to enhance efficiency and scalability.
化学反应分析
1-{[(dimethylamino)carbonyl]oxy}-6-nitro-2-phenyl-1H-1,3-benzimidazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, strong acids (e.g., sulfuric acid), and bases (e.g., sodium hydroxide). The major products formed depend on the specific reaction conditions and reagents used.
相似化合物的比较
Similar compounds to 1-{[(dimethylamino)carbonyl]oxy}-6-nitro-2-phenyl-1H-1,3-benzimidazole include other benzimidazole derivatives with varying substituents. These compounds share a common benzimidazole core but differ in their functional groups, which can significantly impact their chemical properties and biological activities. Examples include:
- 2-Phenyl-1H-benzimidazole
- 5-Nitro-2-phenyl-1H-benzimidazole
- 1-{[(dimethylamino)carbonyl]oxy}-2-phenyl-1H-1,3-benzimidazole
属性
IUPAC Name |
(6-nitro-2-phenylbenzimidazol-1-yl) N,N-dimethylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O4/c1-18(2)16(21)24-19-14-10-12(20(22)23)8-9-13(14)17-15(19)11-6-4-3-5-7-11/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWMPRXPVHMTRIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)ON1C2=C(C=CC(=C2)[N+](=O)[O-])N=C1C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]morpholine](/img/structure/B2419235.png)
![N-[4-(morpholin-4-yl)phenyl]-4-{[(oxolan-2-yl)methyl]sulfamoyl}benzamide](/img/structure/B2419237.png)
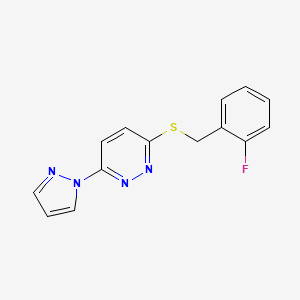
![2-(4-methoxyphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one](/img/structure/B2419239.png)
![ethyl 4-{[6,7-dimethoxy-2-(2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate](/img/structure/B2419241.png)
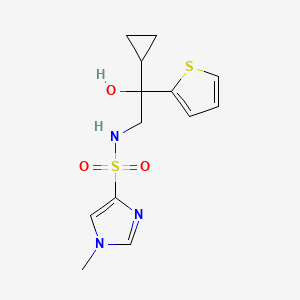
![Tert-butyl 2-(2-chloropyrimidin-4-yl)-2,8-diazaspiro[3.5]nonane-8-carboxylate](/img/structure/B2419243.png)
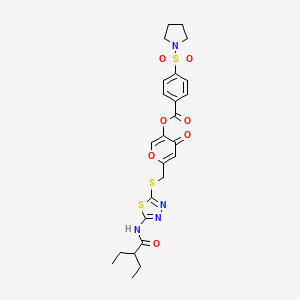
![Ethyl (2R)-2-chloro-2-[2-nitro-5-(pentafluoro-lambda6-sulfanyl)phenyl]acetate](/img/structure/B2419246.png)
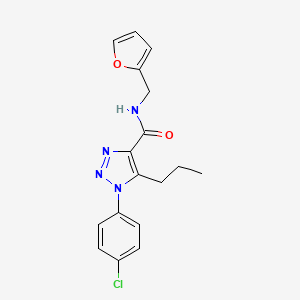
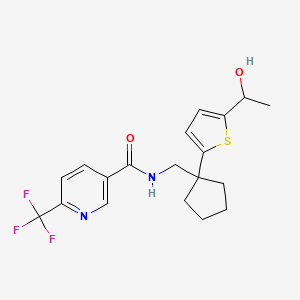
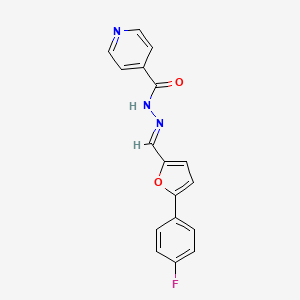
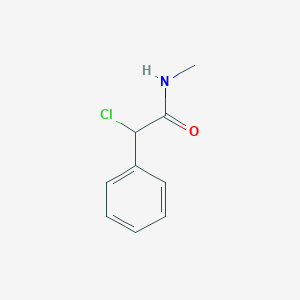
![N-(3,4-dimethoxyphenyl)-2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2419256.png)
